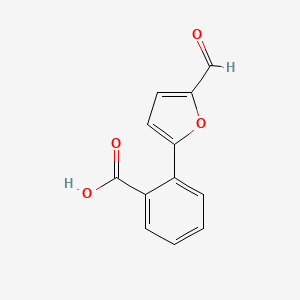

2-(5-Formylfuran-2-yl)benzoic acid

Description

BenchChem offers high-quality 2-(5-Formylfuran-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Formylfuran-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKDFDKKAQANIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378147 | |

| Record name | 2-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88460-72-4 | |

| Record name | 2-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Formylfuran-2-yl)benzoic Acid (CAS 88460-72-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-formylfuran-2-yl)benzoic acid (CAS number 88460-72-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a plausible synthetic route based on established chemical transformations, and provides detailed, albeit hypothetical, experimental protocols for its synthesis and purification. Furthermore, this guide explores the potential biological activities of this compound, drawing parallels with structurally related furan derivatives, and includes protocols for evaluating its cytotoxic and antimicrobial properties. Analytical characterization methods, including NMR and mass spectrometry, are also discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel furan-based molecules.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 88460-72-4 | [1][2] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| IUPAC Name | 2-(5-formylfuran-2-yl)benzoic acid | |

| Appearance | Expected to be a solid | |

| Purity | ≥95% (as commercially available) | |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. |

Synthesis and Purification

A definitive, published synthetic protocol for 2-(5-formylfuran-2-yl)benzoic acid is not widely available. However, a plausible and efficient synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids. An alternative conceptual pathway could involve the oxidation of a precursor molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical approach to the synthesis of 2-(5-formylfuran-2-yl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with (5-formylfuran-2-yl)boronic acid.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Bromobenzoic acid

-

(5-Formylfuran-2-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-(5-formylfuran-2-yl)benzoic acid can be purified by recrystallization or column chromatography.

Recrystallization (Hypothetical):

-

Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: General workflow for purification by recrystallization.

Biological Activity and In Vitro Assays

Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The unique structural combination of a furan ring, a benzoic acid, and an aldehyde group in 2-(5-formylfuran-2-yl)benzoic acid suggests potential for biological efficacy.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, furan derivatives have been implicated in various cellular processes. For instance, some furan-containing molecules have been shown to induce apoptosis in cancer cells through pathways involving caspase activation or by inhibiting key enzymes in metabolic pathways.

Caption: Hypothetical signaling pathway for biological activity.

Experimental Protocols for Biological Evaluation

This protocol outlines the determination of the cytotoxic effects of 2-(5-formylfuran-2-yl)benzoic acid on a cancer cell line (e.g., HeLa or MCF-7).

Materials:

-

Cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-(5-Formylfuran-2-yl)benzoic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 2-(5-formylfuran-2-yl)benzoic acid in complete medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.[3]

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

2-(5-Formylfuran-2-yl)benzoic acid

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.[1]

Analytical Characterization

The structural confirmation and purity assessment of 2-(5-formylfuran-2-yl)benzoic acid would be performed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | - A singlet for the aldehydic proton (~9.5-10.0 ppm).- Doublets for the furan protons.- Multiplets for the aromatic protons of the benzoic acid ring.- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - A signal for the aldehydic carbon (~180-190 ppm).- A signal for the carboxylic carbon (~165-175 ppm).- Signals for the furan and benzene ring carbons in the aromatic region. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 216.- Fragmentation patterns corresponding to the loss of -CHO (M-29), -COOH (M-45), and other characteristic fragments. |

| HPLC | - A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |

Conclusion

2-(5-Formylfuran-2-yl)benzoic acid is a compound with significant potential for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and methods for its purification and biological evaluation. While the experimental protocols provided are based on established methodologies for similar compounds, they offer a robust starting point for researchers. Further investigation into the synthesis, biological activity, and potential applications of this molecule is warranted.

References

An In-depth Technical Guide to 2-(5-Formylfuran-2-yl)benzoic Acid: A Potential Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Formylfuran-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a furan ring, a benzoic acid, and an aldehyde group—are present in numerous biologically active molecules. This document consolidates the known chemical and physical properties of 2-(5-Formylfuran-2-yl)benzoic acid, and explores its potential as a versatile scaffold for the synthesis of novel therapeutic agents. Drawing parallels with other furan derivatives, this guide outlines potential biological activities and proposes experimental workflows for its evaluation.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that are integral to the field of medicinal chemistry. The furan nucleus is a common feature in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-(5-Formylfuran-2-yl)benzoic acid is a bifunctional molecule that incorporates both a furan ring and a benzoic acid moiety, presenting multiple points for chemical modification and the potential for diverse biological interactions. The presence of a reactive formyl group further enhances its utility as a building block in the synthesis of more complex molecular architectures.

Chemical Identity and Structure

The nomenclature and structural details of 2-(5-Formylfuran-2-yl)benzoic acid are well-established in chemical literature.

IUPAC Name: 2-(5-Formylfuran-2-yl)benzoic acid[1]

Structure:

Molecular Formula: C₁₂H₈O₄[1]

Canonical SMILES: O=Cc1ccc(o1)c2ccccc2C(=O)O

InChI Key: IOKDFDKKAQANIA-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Formylfuran-2-yl)benzoic acid is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| CAS Number | 88460-72-4 | [1][2] |

| Molecular Weight | 216.19 g/mol | [1][3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |

| Storage | Store in a cool, dry place away from light | [2] |

Synthesis

A generalized workflow for a potential synthesis is depicted below.

Caption: A potential synthetic workflow for 2-(5-Formylfuran-2-yl)benzoic acid.

Potential Biological Activities and Therapeutic Targets

Although direct biological studies on 2-(5-Formylfuran-2-yl)benzoic acid are not found in the reviewed literature, the structural components of the molecule suggest several avenues for investigation based on the activities of related compounds.

Anticancer Activity

Many furan and benzofuran derivatives have demonstrated significant anticancer properties. For instance, certain benzofuran derivatives act as antitubulin agents, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The furan ring is a key pharmacophore in various antimicrobial agents. Derivatives of 2-(5-Formylfuran-2-yl)benzoic acid could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.

Proposed Experimental Protocols

For researchers interested in exploring the biological potential of 2-(5-Formylfuran-2-yl)benzoic acid, the following experimental workflows are proposed.

General Workflow for Biological Screening

A logical first step in evaluating a new compound is a broad biological screening to identify potential areas of activity.

Caption: A generalized workflow for the initial biological screening of the target compound.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 2-(5-Formylfuran-2-yl)benzoic acid on a panel of human cancer cell lines.

Materials:

-

2-(5-Formylfuran-2-yl)benzoic acid

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-(5-Formylfuran-2-yl)benzoic acid in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and a Proposed Mechanism of Action

While the specific signaling pathways affected by 2-(5-Formylfuran-2-yl)benzoic acid are unknown, its structural similarity to other anticancer agents suggests potential targets. For example, if it were to act as a tubulin polymerization inhibitor, it would disrupt the cell cycle, leading to apoptosis.

Caption: A hypothetical signaling pathway for the anticancer activity of the compound.

Conclusion and Future Directions

2-(5-Formylfuran-2-yl)benzoic acid is a compound with significant potential for medicinal chemistry applications due to its versatile chemical structure. Although there is a lack of direct biological data, this guide provides a framework for initiating research into its properties. Future studies should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to uncover their therapeutic potential. The proposed experimental workflows and hypothetical mechanisms of action can serve as a starting point for these investigations. The scientific community is encouraged to explore this and similar furan-containing scaffolds to advance the discovery of novel therapeutic agents.

References

physical and chemical properties of 2-(5-Formylfuran-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Formylfuran-2-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a 5-formylfuran ring. This unique combination of a carboxylic acid and an aldehyde functional group, linked by a furan heterocycle, makes it a compound of interest for various applications in medicinal chemistry and materials science. The presence of reactive aldehyde and carboxylic acid groups allows for a diverse range of chemical modifications, making it a versatile building block for the synthesis of more complex molecular architectures. Furan-containing compounds have garnered significant attention in drug discovery due to their wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of 2-(5-Formylfuran-2-yl)benzoic acid, along with proposed methodologies for its synthesis and biological evaluation based on related compounds.

Chemical and Physical Properties

Quantitative data for 2-(5-Formylfuran-2-yl)benzoic acid is not extensively available in the public domain. The following tables summarize the available and predicted physicochemical properties.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [4] |

| Molecular Weight | 216.19 g/mol | [4] |

| CAS Number | 88460-72-4 | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | >114 °C (decomposes) | [4] |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), poorly soluble in water (predicted) | General knowledge |

| pKa | Not available | - |

Table 2: Spectroscopic Data (Predicted)

Due to the lack of experimentally determined spectra for 2-(5-Formylfuran-2-yl)benzoic acid, the following are predicted characteristic peaks based on the analysis of its structural fragments (benzoic acid, furan, and benzaldehyde).

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals for aromatic protons on the benzoic acid and furan rings, a distinct aldehyde proton signal (around 9-10 ppm), and a carboxylic acid proton signal (often broad, >10 ppm).[6] |

| ¹³C NMR | Resonances for aromatic and furan carbons, a carbonyl carbon from the carboxylic acid (around 165-175 ppm), and an aldehyde carbonyl carbon (around 190 ppm).[7] |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch from the carboxylic acid (1680-1710), C=O stretch from the aldehyde (1690-1715), and C-O-C stretches from the furan ring. |

| Mass Spec. | Expected [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 216.19 g/mol . |

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A plausible and efficient method for the synthesis of 2-(5-Formylfuran-2-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming C-C bonds is suitable for coupling a boronic acid with a halide.[8]

Reaction Scheme:

Caption: Proposed synthesis of 2-(5-Formylfuran-2-yl)benzoic acid.

Materials:

-

Methyl 2-bromobenzoate

-

5-Formyl-2-furanboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, Water)

-

Lithium hydroxide (for hydrolysis)

-

Methanol/Water (for hydrolysis)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

Protocol:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve methyl 2-bromobenzoate (1 equivalent) and 5-formyl-2-furanboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., toluene and water).

-

Add the palladium catalyst (e.g., 0.05 equivalents) and the base (e.g., 2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen catalyst and solvent system (typically 80-100 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude methyl 2-(5-formylfuran-2-yl)benzoate by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified methyl ester in a mixture of methanol and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(5-formylfuran-2-yl)benzoic acid.

-

General Protocol for Biological Screening: Antimicrobial Activity

Given that many furan derivatives exhibit antimicrobial properties, a general protocol for screening the title compound for such activity is provided below.[9][10]

Workflow for Antimicrobial Screening:

Caption: General workflow for antimicrobial screening.

Protocol:

-

Preparation of Test Compound: Prepare a stock solution of 2-(5-Formylfuran-2-yl)benzoic acid in dimethyl sulfoxide (DMSO).

-

Microbial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive controls (microbes in medium without the compound) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of 2-(5-Formylfuran-2-yl)benzoic acid in signaling pathways have not been reported in the scientific literature. However, based on the activities of structurally related furan-containing compounds, it is plausible that this molecule could exhibit various pharmacological effects.

Furan derivatives have been reported to possess a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The furan nucleus is a common scaffold in compounds with activity against various bacteria and fungi.[1][2]

-

Anti-inflammatory Activity: Some furan derivatives have shown potential as anti-inflammatory agents.[11][12]

-

Anticancer Activity: Certain furan-containing molecules have demonstrated cytotoxic effects against cancer cell lines.[13]

-

Enzyme Inhibition: The reactive functional groups could potentially interact with the active sites of various enzymes. For instance, a related compound, 2-formyl benzoic acid, has been studied as a cholinesterase reactivator.[14]

Further research is required to determine the specific biological targets and mechanisms of action for 2-(5-Formylfuran-2-yl)benzoic acid.

Conclusion

2-(5-Formylfuran-2-yl)benzoic acid is a promising, yet under-characterized, chemical entity. Its synthesis is achievable through established methods like the Suzuki-Miyaura coupling. While specific experimental data on its properties and biological functions are scarce, the known activities of related furan derivatives suggest its potential as a valuable scaffold in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and encourages further investigation into the properties and applications of this versatile molecule.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. 2-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID [chemicalbook.com]

- 5. 2-(5-FORMYLFURAN-2-YL)BENZOIC ACID | CAS 88460-72-4 [matrix-fine-chemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. benchchem.com [benchchem.com]

- 14. The efficacy of 2-formyl benzoic acid in reactivating diazinon inhibited murine cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(5-Formylfuran-2-yl)benzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-(5-Formylfuran-2-yl)benzoic acid and Related Compounds in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

The guide includes quantitative solubility data for 5-Formylfuran-2-carboxylic acid (FFCA) and 2,5-Furandicarboxylic acid (FDCA), along with detailed experimental protocols for solubility determination.

Physicochemical Properties of 2-(5-Formylfuran-2-yl)benzoic acid

Before exploring the solubility of related compounds, here are the fundamental properties of the target compound:

| Property | Value | Reference |

| CAS Number | 88460-72-4 | [1][2][3] |

| Molecular Formula | C12H8O4 | [1][4][5] |

| Molecular Weight | 216.19 g/mol | [1][4][5] |

| IUPAC Name | 2-(5-formylfuran-2-yl)benzoic acid | [1] |

| Melting Point | >114°C (decomposition) | [5] |

Quantitative Solubility Data for Structurally Similar Compounds

Due to the absence of specific data for 2-(5-Formylfuran-2-yl)benzoic acid, this section provides solubility information for closely related furan derivatives. These compounds share key functional groups and structural motifs, making their solubility behavior relevant for predictive analysis.

Solubility of 5-Formylfuran-2-carboxylic Acid (FFCA)

FFCA is a key intermediate in the synthesis of 2,5-furandicarboxylic acid and shares the formylfuran carboxylic acid core with the target compound. A study has reported its solubility in binary mixtures of water and 1,4-dioxane at various temperatures.[6][7] The data reveals that FFCA's solubility increases with temperature and shows a co-solvency effect in the water-dioxane mixture.[6][7]

Table 1: Mole Fraction Solubility (x) of 5-Formylfuran-2-carboxylic Acid (FFCA) in Water + 1,4-Dioxane Binary Mixtures [7]

| Temperature (K) | Mole Fraction of 1,4-Dioxane | Mole Fraction Solubility (x) of FFCA |

| 303.15 | 0.0 | 0.00018 |

| 303.15 | 0.2 | 0.00125 |

| 303.15 | 0.4 | 0.00289 |

| 303.15 | 0.6 | 0.00354 |

| 303.15 | 0.8 | 0.00298 |

| 303.15 | 1.0 | 0.00165 |

| 323.15 | 0.0 | 0.00035 |

| 323.15 | 0.2 | 0.00241 |

| 323.15 | 0.4 | 0.00557 |

| 323.15 | 0.6 | 0.00683 |

| 323.15 | 0.8 | 0.00575 |

| 323.15 | 1.0 | 0.00318 |

| 343.15 | 0.0 | 0.00065 |

| 343.15 | 0.2 | 0.00448 |

| 343.15 | 0.4 | 0.01036 |

| 343.15 | 0.6 | 0.01270 |

| 343.15 | 0.8 | 0.01069 |

| 343.15 | 1.0 | 0.00591 |

Solubility of 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a bio-based platform chemical and its solubility has been studied in a variety of pure organic solvents.[8] The solubility of FDCA generally increases with a rise in temperature.[8]

Table 2: Mole Fraction Solubility (x) of 2,5-Furandicarboxylic Acid (FDCA) in Pure Organic Solvents [8]

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Ethyl Acetate | MIBK | Acetonitrile |

| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | 0.0012 | 0.0015 | 0.0008 |

| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | 0.0019 | 0.0024 | 0.0013 |

| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | 0.0030 | 0.0037 | 0.0020 |

| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | 0.0046 | 0.0057 | 0.0031 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the determination of solubility for furan-based carboxylic acids.

Static Analytical Gravimetric Method

This method is widely used for determining the solubility of organic compounds in various solvents.[8]

-

Sample Preparation and Equilibration : An excess amount of the compound (e.g., FDCA) is added to a known volume of the selected solvent in a sealed vessel. The mixture is continuously stirred in a thermostatic bath to maintain a constant temperature. The system is allowed to reach equilibrium, which is confirmed by taking samples at different time intervals until the concentration of the compound in the solution remains constant.[8]

-

Sample Analysis : A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solids. The collected sample is then diluted with a suitable solvent.[8] The concentration of the compound in the sample is determined by High-Performance Liquid Chromatography (HPLC).[6]

High-Performance Liquid Chromatography (HPLC) for Concentration Measurement

-

Instrumentation : An Agilent chromatograph equipped with an Ultimate LP-C18 column (250 mm × 4.6 mm, 5 μm) is used.[6]

-

Mobile Phase : A mixture of methanol:water:acetic acid in a ratio of 40:60:1 is used as the mobile phase at a flow rate of 1 mL/min.[6]

-

Detection : The wavelength of the detector is set at 265 nm.[6]

-

Quantification : Each sample is analyzed multiple times (typically 3) to ensure accuracy, with a relative error within ±1%.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

References

- 1. 2-(5-FORMYLFURAN-2-YL)BENZOIC ACID | CAS 88460-72-4 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 88460-72-4|2-(5-Formylfuran-2-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 2-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID [chemicalbook.com]

- 5. 2-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-(5-Formylfuran-2-yl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-Formylfuran-2-yl)benzoic acid (CAS No. 88460-72-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Compound Overview

Compound Name: 2-(5-Formylfuran-2-yl)benzoic acid

CAS Number: 88460-72-4

Molecular Formula: C₁₂H₈O₄

Molecular Weight: 216.19 g/mol

Structure:

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-(5-Formylfuran-2-yl)benzoic acid, the following tables present predicted data based on established spectroscopic principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~9.6 | Singlet | 1H | -CHO |

| ~8.0 - 7.5 | Multiplet | 4H | Ar-H (benzoic acid ring) |

| ~7.4 | Doublet | 1H | Furan-H |

| ~7.2 | Doublet | 1H | Furan-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -CHO (carbonyl) |

| ~167 | -COOH (carbonyl) |

| ~155 | Furan C-O |

| ~152 | Furan C-CHO |

| ~135 - 120 | Aromatic C (benzoic acid & furan rings) |

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic rings) |

| ~1250 | Medium | C-O stretch (furan) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 216 | High | [M]⁺ (Molecular Ion) |

| 199 | Medium | [M-OH]⁺ |

| 187 | Medium | [M-CHO]⁺ |

| 171 | High | [M-COOH]⁺ |

| 115 | Medium | [C₇H₅O]⁺ |

| 95 | Medium | [C₅H₃O₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic carboxylic acids like 2-(5-Formylfuran-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, within a clean, dry NMR tube. For carboxylic acids, DMSO-d₆ is often preferred as it readily dissolves polar compounds and allows for the observation of the acidic proton.

-

Data Acquisition: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with an accumulation of 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2-(5-Formylfuran-2-yl)benzoic acid.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Thermal Stability of 2-(5-Formylfuran-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of 2-(5-Formylfuran-2-yl)benzoic acid and outlines detailed experimental protocols for a thorough evaluation of its thermal stability. While specific experimental data for this compound is limited in publicly available literature, this document serves as a valuable resource for designing analytical studies to characterize its thermal behavior, a critical aspect in drug development and materials science.

Introduction

2-(5-Formylfuran-2-yl)benzoic acid is a bifunctional organic molecule containing a furan ring, a carboxylic acid group, and an aldehyde moiety. The thermal stability of such a compound is a crucial parameter, influencing its storage, handling, formulation, and the selection of manufacturing processes. Understanding its decomposition temperature and behavior under thermal stress is essential to ensure the safety, efficacy, and quality of any potential pharmaceutical or material application.

Physicochemical Properties

A summary of the available physical and chemical properties for 2-(5-Formylfuran-2-yl)benzoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [1][2] |

| Molecular Weight | 216.19 g/mol | [1][2] |

| CAS Number | 88460-72-4 | [2][3][4][5] |

| Melting Point | >114 °C (with decomposition) | [1] |

Table 1: Physicochemical Properties of 2-(5-Formylfuran-2-yl)benzoic acid.

The reported melting point indicates that the compound begins to decompose at or above 114 °C.[1] However, this value does not provide detailed information about the onset of decomposition, the rate of mass loss, or the energetic changes involved. To obtain this critical information, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.

Proposed Experimental Protocols for Thermal Stability Analysis

The following sections detail the proposed methodologies for determining the thermal stability profile of 2-(5-Formylfuran-2-yl)benzoic acid.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is instrumental in determining the decomposition temperature, residual mass, and kinetics of degradation.

3.1.1. Experimental Workflow

3.1.2. Detailed Methodology

-

Instrument : A calibrated thermogravimetric analyzer is required.

-

Sample Preparation : Ensure the 2-(5-Formylfuran-2-yl)benzoic acid sample is a fine, homogeneous powder to promote even heat distribution. Accurately weigh approximately 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere : Use an inert gas, such as nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program :

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Increase the temperature at a linear heating rate of 10 °C/min up to a final temperature of at least 300 °C, or until the decomposition is complete.

-

-

Data Analysis : The resulting TGA curve (mass vs. temperature) will be analyzed to determine the onset temperature of decomposition (Td), which is the primary indicator of thermal stability. The derivative of this curve (DTG) can reveal the temperatures of maximum decomposition rates.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

3.2.1. Experimental Workflow

3.2.2. Detailed Methodology

-

Instrument : A calibrated differential scanning calorimeter is required.

-

Sample Preparation : Accurately weigh 2-5 mg of the 2-(5-Formylfuran-2-yl)benzoic acid sample into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

-

Atmosphere : Maintain an inert atmosphere using nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program :

-

Equilibrate the sample at 25 °C.

-

Heat the sample at a constant rate of 10 °C/min to a temperature beyond its decomposition point as determined by TGA.

-

-

Data Analysis : The DSC thermogram will show endothermic peaks corresponding to melting and exothermic or endothermic events associated with decomposition. The peak temperature of the melting endotherm provides the melting point (Tm), and the area under the peak can be used to calculate the enthalpy of fusion.

Predicted Thermal Decomposition Pathways

While specific degradation products for 2-(5-Formylfuran-2-yl)benzoic acid have not been reported, potential decomposition pathways can be inferred from the known chemistry of its constituent functional groups. The furan ring is generally less aromatic and more susceptible to thermal degradation than a benzene ring.[6] The carboxylic acid group can undergo decarboxylation, and the aldehyde group can be oxidized or be involved in other reactions at elevated temperatures.

Studies on benzoic acid and its derivatives have shown that decarboxylation is a common thermal degradation pathway.[7][8] For instance, benzoic acid can decompose to benzene and carbon dioxide at high temperatures.[8] It is plausible that 2-(5-Formylfuran-2-yl)benzoic acid could undergo a similar decarboxylation reaction.

Conclusion

The thermal stability of 2-(5-Formylfuran-2-yl)benzoic acid is a critical parameter that requires thorough investigation for its potential applications. While existing data is limited to a melting point with decomposition above 114 °C, this guide provides detailed experimental protocols for TGA and DSC analysis to fully characterize its thermal behavior.[1] The proposed studies will yield crucial data on the onset of decomposition, energy changes during thermal events, and potential degradation pathways, thereby enabling informed decisions in drug development and material science research.

References

- 1. 2-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID [amp.chemicalbook.com]

- 2. 2-(5-FORMYLFURAN-2-YL)BENZOIC ACID | CAS 88460-72-4 [matrix-fine-chemicals.com]

- 3. 88460-72-4|2-(5-Formylfuran-2-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Formyl Group in 2-(5-Formylfuran-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in the bifunctional molecule, 2-(5-Formylfuran-2-yl)benzoic acid. This compound, possessing both an aldehyde and a carboxylic acid functionality, presents a versatile scaffold for organic synthesis and drug discovery. This document details the expected reactivity of the formyl moiety, drawing parallels with the well-documented chemistry of 2-furaldehyde and other substituted furan aldehydes. Key transformations of the formyl group, including condensation reactions, olefination, reductive amination, and oxidation, are discussed. While specific experimental data for the title compound is limited in publicly available literature, this guide provides detailed theoretical reaction pathways and general experimental protocols that can be adapted for its functionalization. The influence of the ortho-benzoic acid substituent on the reactivity of the formyl group is also considered.

Introduction

2-(5-Formylfuran-2-yl)benzoic acid (CAS No. 88460-72-4, Molecular Formula: C₁₂H₈O₄, Molecular Weight: 216.19 g/mol ) is a heterocyclic aromatic compound containing a furan ring substituted with a formyl group at the 5-position and a benzoic acid group at the 2-position.[1] The presence of these two reactive functional groups makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The formyl group, in particular, serves as a key handle for a variety of chemical transformations, allowing for chain extension, introduction of new functional groups, and construction of heterocyclic systems. This guide focuses on the chemical reactivity of this formyl group, providing a theoretical framework and practical guidance for its synthetic manipulation.

Spectroscopic Characterization of 2-(5-Formylfuran-2-yl)benzoic Acid

Table 1: Predicted Spectroscopic Data for 2-(5-Formylfuran-2-yl)benzoic Acid

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic Protons (Benzoic Acid): 7.5-8.2 ppm (multiplets)Furan Protons: 6.5-7.5 ppm (doublets)Formyl Proton (-CHO): 9.5-10.0 ppm (singlet)Carboxylic Acid Proton (-COOH): 10.0-13.0 ppm (broad singlet) |

| ¹³C NMR | Carbonyl Carbon (Carboxylic Acid): 165-175 ppmCarbonyl Carbon (Aldehyde): 185-195 ppmAromatic and Furan Carbons: 110-160 ppm |

| Infrared (IR) | C=O Stretch (Carboxylic Acid): 1680-1710 cm⁻¹C=O Stretch (Aldehyde): 1660-1700 cm⁻¹O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad)C-H Stretch (Aldehyde): 2700-2900 cm⁻¹ and 2800-3000 cm⁻¹ (two bands) |

Reactivity of the Formyl Group

The formyl group in 2-(5-Formylfuran-2-yl)benzoic acid is expected to undergo typical reactions of aromatic aldehydes. The presence of the furan ring and the ortho-benzoic acid substituent may influence the reactivity through electronic and steric effects. The furan ring is electron-rich and can donate electron density to the formyl group, potentially affecting its electrophilicity. The ortho-benzoic acid group, being electron-withdrawing, may slightly increase the electrophilicity of the formyl carbon. Steric hindrance from the ortho-substituent is expected to be minimal.

The following sections outline key reactions of the formyl group.

Condensation Reactions with Active Methylene Compounds (Knoevenagel Condensation)

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] This reaction is widely used to synthesize α,β-unsaturated compounds.

Logical Relationship Diagram: Knoevenagel Condensation

Caption: Knoevenagel condensation of 2-(5-Formylfuran-2-yl)benzoic acid.

Experimental Protocol: General Procedure for Knoevenagel Condensation [5]

-

Reactant Mixture: In a round-bottom flask, dissolve 2-(5-Formylfuran-2-yl)benzoic acid (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or acetic acid).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1-0.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Table 2: Expected Products from Knoevenagel Condensation

| Active Methylene Compound | Expected Product Structure | Potential Applications |

| Malononitrile | 2-(5-(2,2-dicyanovinyl)furan-2-yl)benzoic acid | Precursors for dyes, pharmaceuticals |

| Ethyl cyanoacetate | (E)-2-cyano-3-(5-(2-carboxyphenyl)furan-2-yl)acrylic acid ethyl ester | Intermediates in organic synthesis |

| Diethyl malonate | 2-(5-(2,2-bis(ethoxycarbonyl)vinyl)furan-2-yl)benzoic acid | Building blocks for complex molecules |

Olefination (Wittig Reaction)

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[6] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Experimental Workflow Diagram: Wittig Reaction

Caption: General workflow for the Wittig reaction.

Experimental Protocol: General Procedure for the Wittig Reaction [7]

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C or -78°C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to ensure complete ylide formation.

-

Aldehyde Addition: Cool the ylide solution to 0°C or -78°C and add a solution of 2-(5-Formylfuran-2-yl)benzoic acid (1 equivalent) in anhydrous THF dropwise.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 3: Examples of Wittig Reagents and Expected Alkene Products

| Wittig Reagent (from Phosphonium Salt) | Expected Alkene Product |

| Methyltriphenylphosphonium bromide | 2-(5-Vinylfuran-2-yl)benzoic acid |

| Ethyltriphenylphosphonium bromide | 2-(5-(Prop-1-en-1-yl)furan-2-yl)benzoic acid |

| (Methoxycarbonylmethyl)triphenylphosphonium bromide | (E)-3-(5-(2-carboxyphenyl)furan-2-yl)acrylic acid methyl ester |

Reductive Amination

Reductive amination is a method to convert a carbonyl group into an amine through an intermediate imine. This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.

Signaling Pathway Diagram: Reductive Amination

Caption: Pathway for the reductive amination of the formyl group.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve 2-(5-Formylfuran-2-yl)benzoic acid (1 equivalent) and the desired primary or secondary amine (1-1.5 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: To the solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC. Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or crystallization.

Oxidation

The formyl group can be oxidized to a carboxylic acid group, converting 2-(5-Formylfuran-2-yl)benzoic acid into furan-2,5-dicarboxylic acid, 2-phenyl derivative. This transformation is valuable for the synthesis of monomers for bio-based polymers.[8]

Logical Relationship Diagram: Oxidation of the Formyl Group

Caption: Oxidation of the formyl group to a carboxylic acid.

Experimental Protocol: General Procedure for Oxidation [9]

-

Reaction Setup: Dissolve 2-(5-Formylfuran-2-yl)benzoic acid in a suitable solvent such as aqueous sodium hydroxide, acetone, or acetic acid.

-

Oxidant Addition: Add the oxidizing agent (e.g., potassium permanganate, silver(I) oxide, or hydrogen peroxide) portion-wise or dropwise, while maintaining the reaction temperature (e.g., with an ice bath).

-

Reaction and Work-up: Stir the mixture until the reaction is complete (monitored by TLC). If using KMnO₄, the purple color will disappear, and a brown precipitate of MnO₂ will form. Filter off any solid byproducts.

-

Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product. Collect the solid by filtration, wash with cold water, and dry.

Influence of the Benzoic Acid Group on Formyl Group Reactivity

The presence of the ortho-benzoic acid group can influence the reactivity of the formyl group in several ways:

-

Electronic Effects: The carboxylic acid group is electron-withdrawing, which can increase the electrophilicity of the formyl carbon, potentially making it more susceptible to nucleophilic attack.

-

Intramolecular Catalysis: In some reactions, the carboxylic acid proton may act as an intramolecular acid catalyst, facilitating the reaction at the formyl group.

-

Solubility: The polar carboxylic acid group will affect the solubility of the molecule, which needs to be considered when choosing reaction solvents.

-

Potential for Side Reactions: Under certain conditions, the carboxylic acid group itself might react. For example, under strongly basic conditions, it will be deprotonated to the carboxylate, which could alter the electronic effects on the formyl group.

Conclusion

The formyl group of 2-(5-Formylfuran-2-yl)benzoic acid is a versatile functional group that can participate in a wide range of chemical transformations. This guide has outlined the theoretical basis and general experimental procedures for key reactions such as Knoevenagel condensation, Wittig olefination, reductive amination, and oxidation. While specific quantitative data for these reactions on the title compound are not extensively reported, the provided protocols, based on the well-established chemistry of furan aldehydes, offer a solid starting point for researchers. The bifunctional nature of this molecule, combined with the reactivity of its formyl group, makes it a promising scaffold for the development of novel compounds in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the reactivity profile of this interesting molecule and to explore the synthetic potential of its derivatives.

References

- 1. 2-(5-FORMYLFURAN-2-YL)BENZOIC ACID | CAS 88460-72-4 [matrix-fine-chemicals.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. benchchem.com [benchchem.com]

- 4. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-(5-Formylfuran-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in the bifunctional molecule, 2-(5-Formylfuran-2-yl)benzoic acid. This compound, possessing both a carboxylic acid and an aldehyde moiety on a linked aromatic and heterocyclic scaffold, presents a unique chemical profile for applications in medicinal chemistry and materials science. This document explores the electronic and steric influences on the carboxylic acid's reactivity, details potential synthetic transformations, and provides analogous experimental protocols. Particular attention is given to the potential for intramolecular interactions that may modulate its chemical behavior.

Introduction

2-(5-Formylfuran-2-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid core substituted with a formyl-containing furan ring at the ortho position. The presence of two key functional groups, a carboxylic acid and an aldehyde, makes it a valuable building block for the synthesis of more complex molecular architectures. The furan moiety is a common scaffold in pharmacologically active compounds, often acting as a bioisostere for a phenyl ring and contributing to diverse therapeutic properties. The benzoic acid group provides a handle for forming esters, amides, and other derivatives, crucial for modulating physicochemical properties in drug design. Understanding the reactivity of the carboxylic acid group in the context of the neighboring formylfuran substituent is essential for its effective utilization in synthetic strategies.

Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid in 2-(5-Formylfuran-2-yl)benzoic acid is influenced by the electronic effects of the 5-formylfuran-2-yl substituent and the steric environment imposed by its ortho position.

Electronic Effects

The furan ring and the formyl group both possess electron-withdrawing properties. This inductive effect is expected to increase the acidity of the carboxylic acid proton, making it more readily deprotonated compared to unsubstituted benzoic acid. The pKa of benzoic acid is approximately 4.2. Due to the electron-withdrawing nature of the substituent, the pKa of 2-(5-Formylfuran-2-yl)benzoic acid is predicted to be lower (i.e., more acidic).

Steric Hindrance

The ortho-substituted furan ring creates steric hindrance around the carboxylic acid group. This can impact the rate of reactions that require nucleophilic attack at the carbonyl carbon, such as esterification and amidation. While these reactions are certainly feasible, they may require more forcing conditions or specific coupling agents to overcome the steric barrier.

Intramolecular Interactions and Potential for Neighboring Group Participation

The close proximity of the formyl group and the carboxylic acid group in an ortho arrangement opens up the possibility of intramolecular reactions and neighboring group participation. Under certain conditions, the formyl group's oxygen could act as an internal nucleophile, potentially influencing the reactivity at the carboxylic acid. For instance, intramolecular cyclization to form a lactone-like intermediate could occur, especially upon activation of the carboxylic acid. This type of interaction can significantly alter reaction pathways and product distributions compared to a meta or para substituted analogue.

Quantitative Data

| Parameter | Estimated/Typical Value | Notes |

| pKa | 3.5 - 4.0 | Estimated based on the electron-withdrawing nature of the 5-formylfuran-2-yl substituent. |

| Esterification Yield (Fischer) | Moderate to Good (50-80%) | Reaction with simple alcohols under acidic catalysis. May require longer reaction times or higher temperatures due to steric hindrance. |

| Amidation Yield (with primary amines) | Good to Excellent (70-95%) | Typically requires activation with coupling reagents (e.g., DCC, EDC, HATU) to overcome steric hindrance and facilitate amide bond formation. |

Key Reactions and Experimental Protocols

While specific protocols for 2-(5-Formylfuran-2-yl)benzoic acid are scarce, the following sections provide detailed methodologies for analogous transformations that can be adapted for this molecule.

Esterification (Analogous Reaction)

The following is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid, which is the reverse of a Fischer esterification. This protocol for a related isomer, 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester, illustrates the conditions under which the ester can be cleaved and, by extension, formed.[1]

Protocol: Hydrolysis of 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester

-

Materials: 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester, Lithium hydroxide (LiOH), Methanol (CH₃OH), Water (H₂O), 2N Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine.

-

Procedure:

-

Dissolve the methyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

-

Add lithium hydroxide (10 mmol) to the solution.

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and acidify with 2N HCl to a pH of 4-5.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the carboxylic acid.

-

To adapt this for esterification, one would react 2-(5-Formylfuran-2-yl)benzoic acid with an excess of the desired alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) and heat.

Amidation

Amidation of sterically hindered carboxylic acids like 2-(5-Formylfuran-2-yl)benzoic acid is typically achieved using coupling reagents to activate the carboxylic acid.

General Protocol: Amide Synthesis using a Coupling Reagent

-

Materials: 2-(5-Formylfuran-2-yl)benzoic acid, desired amine, a coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)), and an appropriate solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in the chosen solvent.

-

Add the amine (1-1.2 equivalents) and the base (1-2 equivalents).

-

Cool the mixture in an ice bath.

-

Add the coupling reagent (1-1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Visualizations

Reactivity Profile

The following diagram illustrates the key reactive sites and potential transformations of 2-(5-Formylfuran-2-yl)benzoic acid.

References

The Rising Therapeutic Potential of Furan-Containing Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan moiety, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, imparting unique physicochemical properties that enhance the biological activity of various compounds.[1] When integrated into a benzoic acid scaffold, the resulting furan-containing benzoic acids and their derivatives exhibit a remarkable spectrum of pharmacological effects, with particularly promising applications in antimicrobial, anti-inflammatory, and anticancer therapies.[2][3] This in-depth technical guide provides a comprehensive overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Furan-containing benzoic acid derivatives have demonstrated significant potential in combating a range of microbial pathogens, including bacteria and fungi.[4] The antimicrobial efficacy is often attributed to the ability of the furan ring to undergo reductive activation within microbial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins.[1]

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for several furan-containing benzoic acid derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Benzonaptho-substituted derivative | Klebsiella pneumoniae | 10-20 | [5] |

| Tolyl-substituted derivative | Klebsiella pneumoniae | 10-20 | [5] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus ATCC 6538 | 125 | [6] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis ATCC 6683 | 125 | [6] |

| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [7] |

| Benzofuran Derivative 1 | Escherichia coli | 25 | [7] |

| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 | [7] |

| Benzofuran Derivative 2 | Staphylococcus aureus | 25 | [7] |

| Benzofuran Derivative 5 | Penicillium italicum | 12.5 | [7] |

| Benzofuran Derivative 6 | Colletotrichum musae | 12.5-25 | [7] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the furan-containing benzoic acid derivatives is determined using the broth microdilution method.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Furan-containing benzoic acids have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways involved in the inflammatory response.[8][9] These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7][10]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the half-maximal inhibitory concentration (IC50) against the production of inflammatory mediators in cell-based assays.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Fluorinated Benzofuran Derivative 2 | PGE2 Inhibition | LPS-stimulated macrophages | 1.92 | [10] |

| Fluorinated Benzofuran Derivative 3 | PGE2 Inhibition | LPS-stimulated macrophages | 1.48 | [10] |

| Fluorinated Benzofuran Derivative 2 | NO Inhibition | LPS-stimulated macrophages | 2.4 | [10] |

| Fluorinated Benzofuran Derivative 3 | NO Inhibition | LPS-stimulated macrophages | 5.2 | [10] |

| Benzofuran Derivative 1 | NO Inhibition | LPS-stimulated RAW 264.7 | 17.31 | [7] |

| Benzofuran Derivative 3 | NO Inhibition | LPS-stimulated RAW 264.7 | 16.5 | [7] |

| Benzofuran Derivative 2 | NO Inhibition | LPS-stimulated RAW 264.7 | 31.5 | [7] |

| Benzofuran Derivative 4 | NO Inhibition | LPS-stimulated RAW 264.7 | 42.8 | [7] |

| Ailanthoidol | NO Inhibition | LPS-stimulated RAW 264.7 | ~10 | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

The inhibitory effect of furan-containing benzoic acids on nitric oxide (NO) production is a common method to evaluate their anti-inflammatory potential. This is typically performed using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the furan-containing benzoic acid derivatives for a specific period.

-

LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours to allow for the production of NO.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of furan-containing benzoic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer potential of furan-containing benzoic acids is a rapidly evolving area of research.[11][12] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.[11][13]

Quantitative Anticancer Data

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [11] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [11] |

| Furan-based compound 4 | MCF-10A (Normal Breast) | >30 | [11] |

| Furan-based compound 7 | MCF-10A (Normal Breast) | >30 | [11] |

| Fluorinated Benzofuran Derivative 1 | HCT116 (Colorectal Cancer) | 19.5 | [10] |

| Fluorinated Benzofuran Derivative 2 | HCT116 (Colorectal Cancer) | 24.8 | [10] |

| Dihydroxybenzoic Acid (DHBA) | Various Cancer Cell Lines | Potent HDAC inhibitor | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]

Signaling Pathway: Induction of Apoptosis

Several furan-containing benzoic acids exert their anticancer effects by inducing apoptosis, or programmed cell death.[11] This can involve the modulation of key proteins in the apoptotic cascade.

Synthesis of Furan-Containing Benzoic Acids

The synthesis of furan-containing benzoic acids can be achieved through various synthetic routes. A common approach involves the reaction of a substituted benzoic acid with a furan derivative. For instance, variously substituted benzoic acids can be converted to their corresponding acyl chlorides by refluxing in thionyl chloride. These acyl chlorides can then be reacted with a furan, such as furfural, in the presence of a Lewis acid catalyst like aluminum chloride.[14]

Conclusion

Furan-containing benzoic acids represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further drug development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this exciting field. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and safety profiles, ultimately paving the way for their clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(5-Formylfuran-2-yl)benzoic Acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(5-Formylfuran-2-yl)benzoic acid (CAS 88460-72-4) is a bifunctional organic molecule incorporating both a benzoic acid and a 5-formylfuran moiety.[1][2][3] Such structures are of interest in medicinal chemistry and materials science as versatile building blocks for the synthesis of more complex molecular architectures. The presence of the carboxylic acid and aldehyde functional groups offers multiple reaction sites for further chemical modifications. Despite its commercial availability, a detailed account of its discovery and history is not prominently documented in scientific journals.

Chemical Properties

A summary of the key chemical properties of 2-(5-Formylfuran-2-yl)benzoic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 88460-72-4 | [1][2] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| IUPAC Name | 2-(5-formylfuran-2-yl)benzoic acid | [1] |

| SMILES | O=Cc1ccc(o1)c2ccccc2C(=O)O | [1] |

| InChIKey | IOKDFDKKAQANIA-UHFFFAOYSA-N | [1] |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(5-Formylfuran-2-yl)benzoic acid can be logically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds. The proposed strategy involves the coupling of 2-bromobenzoic acid with (5-formylfuran-2-yl)boronic acid.

References

A Theoretical Investigation of 2-(5-Formylfuran-2-yl)benzoic Acid: A Computational Chemistry Whitepaper

For: Researchers, Scientists, and Drug Development Professionals